molecular formula C8H12O4 B147002 1,4-Cyclohexanedicarboxylic acid CAS No. 619-82-9

1,4-Cyclohexanedicarboxylic acid

Cat. No.: B147002
CAS No.: 619-82-9
M. Wt: 172.18 g/mol
InChI Key: PXGZQGDTEZPERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H12O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) attached to a cyclohexane ring at the 1 and 4 positions. This compound exists in two isomeric forms: cis and trans. The trans isomer is more commonly studied due to its stability and applications .

Biochemical Analysis

Biochemical Properties

1,4-Cyclohexanedicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as a precursor to polycarbonates, which are used in various biochemical applications . The compound’s interaction with enzymes such as hydrogenases facilitates its conversion into other useful biochemical intermediates. These interactions are crucial for the synthesis of polymers and other complex molecules.

Cellular Effects

This compound affects various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, it can alter gene expression, leading to changes in the production of proteins that are essential for cellular functions. These effects are critical for understanding the compound’s role in cellular biochemistry .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to bind to enzymes and other proteins can lead to changes in their activity, which in turn affects various biochemical pathways. For example, its interaction with hydrogenases can facilitate the hydrogenation of other compounds, leading to the formation of new biochemical intermediates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have provided insights into the compound’s effects on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in biochemical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical intermediates. These metabolic pathways are essential for the synthesis of complex molecules and the regulation of metabolic flux. The compound’s role in these pathways can influence the levels of various metabolites, which are crucial for maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s role in cellular biochemistry and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s activity and function within the cell. For instance, its presence in the mitochondria can influence energy metabolism, while its localization in the nucleus can affect gene expression .

Preparation Methods

Scientific Research Applications

Polymer Production

Role as a Monomer:
1,4-Cyclohexanedicarboxylic acid is primarily utilized as a monomer in the production of polyesters and polyamides. Its incorporation into polymer chains enhances properties such as strength, flexibility, and chemical resistance. This makes it particularly valuable in the creation of specialty polymers used in various industrial applications .

Plasticizers:
The compound is also used as a plasticizer in polymer formulations. By improving the flexibility and processability of plastics, rubbers, and coatings, this compound esters enhance the softness and impact resistance of these materials .

Coatings and Adhesives

Resins and Coatings:
In the coatings industry, this compound derivatives function as cross-linking agents and curing agents. These derivatives improve the durability and weather resistance of coatings while enhancing adhesion properties . For example, its addition to polyester powder coatings has been shown to improve flow properties during curing and broaden the cure window, allowing for more flexible processing conditions .

Adhesives:
The compound is also employed in formulating adhesives and sealants. It acts as a curing agent that enhances adhesion strength and chemical resistance in various applications including construction and automotive sectors .

Pharmaceutical Applications

Pharmaceutical Intermediates:
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are used in the production of drugs targeting cardiovascular diseases, antifungal treatments, and anticancer therapies . The ability to modify its structure allows for the development of novel therapeutic agents with improved efficacy.

Textile Industry

In textiles, this compound is utilized as a dye intermediate and finishing agent. Its derivatives contribute to improved color fastness and dye uptake while enhancing the dimensional stability of fabrics . This application is crucial for producing textiles that maintain their appearance after multiple washes.

Food Packaging

The use of this compound extends to food packaging materials. It is incorporated into polyesters that provide essential barrier properties against moisture and gases, ensuring food safety and extending shelf life .

Corrosion Inhibition

In metalworking fluids and industrial coatings, this compound acts as a corrosion inhibitor. It forms protective films on metal surfaces that prevent corrosion, thereby extending the lifespan of metal components .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Polymer Production Monomer for polyesters and polyamidesEnhances strength and flexibility
Coatings Cross-linking agent in resinsImproves durability and adhesion
Adhesives Curing agent for sealantsIncreases adhesion strength
Pharmaceuticals Intermediate for drug synthesisEnables development of therapeutic agents
Textiles Dye intermediateEnhances color fastness
Food Packaging Component in polyester filmsProvides barrier properties
Corrosion Inhibition Used in metalworking fluidsPrevents corrosion on metal surfaces

Case Studies

  • Polyester Powder Coatings: Research demonstrated that incorporating this compound into polyester resins significantly improved flow properties during curing processes while allowing for lower curing temperatures or shorter times .
  • Biomedical Applications: Studies have explored biodegradable polymers derived from this compound for drug delivery systems targeting cancer therapy. These systems aim to enhance drug availability at desired sites while reducing systemic toxicity associated with conventional therapies .
  • Textile Finishing: The application of this compound in textile processing has led to improvements in dye uptake and color retention after washing cycles, showcasing its effectiveness in enhancing fabric performance .

Biological Activity

1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a dicarboxylic acid with significant applications in various fields, including materials science and pharmaceuticals. This article explores the biological activity of 1,4-CHDA, summarizing its synthesis, toxicity, and potential health effects based on diverse research findings.

Chemical Structure and Properties

1,4-CHDA has the molecular formula C8_8H12_{12}O4_4 and consists of two carboxylic acid groups attached to a cyclohexane ring at the 1 and 4 positions. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Synthesis of this compound

The synthesis of 1,4-CHDA typically involves the hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate. This process can yield high-purity 1,4-CHDA with controlled ratios of cis and trans isomers, which may have different biological activities .

Toxicity Studies

Research indicates that 1,4-CHDA exhibits low toxicity levels in various biological assays. A study focusing on migration studies and toxicity evaluations found that 1,4-CHDA did not show significant androgenic or estrogenic activity when screened against potential endocrine disruptors . This suggests that while it is chemically reactive, its biological impact may be limited regarding hormone disruption.

Case Studies

Several studies have investigated the effects of 1,4-CHDA in cellular models. For instance:

  • Cell Viability Assays : In vitro tests demonstrated that concentrations of 1,4-CHDA up to 1000 µM did not significantly affect cell viability in human cell lines. This indicates a favorable safety profile for potential applications in food packaging and other consumer products .
  • Genotoxicity Testing : In a comprehensive evaluation involving various chemical compounds from food contact materials (FCMs), 1,4-CHDA was included among other substances tested for genotoxic effects. The results indicated no significant genotoxicity attributed to this compound .

Applications in Materials Science

1,4-CHDA is extensively used as a precursor for synthesizing polyesters and polyamides. Its ability to form copolymers with desirable thermal and mechanical properties makes it valuable in producing high-performance materials. Research has shown that incorporating 1,4-CHDA into polymer matrices can enhance their heat resistance and environmental stability .

Summary of Research Findings

Study Type Findings
Toxicity EvaluationLow toxicity; no significant endocrine disruption observed .
Cell ViabilityUp to 1000 µM concentration showed no adverse effects on human cell lines .
GenotoxicityNo significant genotoxic effects reported in studies involving FCMs .
Material ApplicationsEnhances properties of polyesters and polyamides; used in high-performance materials .

Properties

IUPAC Name

cyclohexane-1,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGZQGDTEZPERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2038788, DTXSID901031536, DTXSID001290604
Record name 1,4-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2038788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,4-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,4-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1,4-Cyclohexanedicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1076-97-7, 619-81-8, 619-82-9
Record name 1,4-Cyclohexanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Cyclohexanedicarboxylic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexanedicarboxylic acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexanedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,4-Cyclohexanedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-1,4-Cyclohexanedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Cyclohexanedicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2038788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,4-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,4-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-hexahydroterephthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,4s)-cyclohexane-1,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68QED0R44U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18W55738KH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 2
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 3
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 4
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 6
1,4-Cyclohexanedicarboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-Cyclohexanedicarboxylic acid?

A1: The molecular formula of this compound is C8H12O4. Its molecular weight is 172.18 g/mol.

Q2: Are there any spectroscopic data available for 1,4-CHDA?

A2: Yes, Fourier-transform infrared spectroscopy (FTIR) data has been used to characterize 1,4-CHDA and its polymers. [, ]

Q3: Does 1,4-CHDA exhibit isomerism?

A3: Yes, 1,4-CHDA exists as both cis and trans isomers. The cis isomer can adopt either e,a (equatorial-axial) or e,e (equatorial-equatorial) conformations, while the trans isomer typically adopts the e,e conformation. [, , ]

Q4: How does the cis/trans isomerism of 1,4-CHDA influence its properties?

A4: The cis/trans ratio significantly impacts the properties of polymers incorporating 1,4-CHDA. For instance, the trans isomer promotes crystallinity, leading to higher melting temperatures and potentially influencing degradation rates. Conversely, a higher cis content can enhance flexibility and elasticity in polymers. [, , , ]

Q5: How is 1,4-CHDA utilized in polymer synthesis?

A5: 1,4-CHDA serves as a monomer in the production of various polyesters and polyamides. It is particularly valuable in creating biodegradable polymers. [, , , , , ]

Q6: What advantages does incorporating 1,4-CHDA offer in polyesters?

A6: 1,4-CHDA enhances the thermal and mechanical properties of polyesters. By adjusting the cis/trans ratio, researchers can fine-tune properties like melting temperature, tensile strength, and elasticity. [, , , , ]

Q7: Can 1,4-CHDA be used to modify existing polymers?

A7: Yes, 1,4-CHDA can be incorporated into existing polymers like poly(butylene terephthalate) (PBT) to modify their properties. This allows for tailoring melting temperature and enhancing specific mechanical properties without compromising thermal stability. []

Q8: Does 1,4-CHDA have catalytic applications?

A8: While not a catalyst itself, 1,4-CHDA plays a crucial role in the synthesis of catalysts. For example, it is used in preparing a catalyst for the hydrogenation of terephthalic acid to produce trans-1,4-Cyclohexanedicarboxylic acid. []

Q9: How does 1,4-CHDA perform under different conditions?

A9: The stability of 1,4-CHDA and its polymers can be influenced by factors like temperature, pH, and the presence of enzymes. For example, polyanhydrides derived from 1,4-CHDA degrade at different rates in aqueous solutions depending on their crystallinity. []

Q10: Have computational methods been used to study 1,4-CHDA?

A10: Yes, molecular docking simulations have been employed to investigate the interaction between 1,4-CHDA-modified polymers and enzymes like PC lipase, providing insights into degradation mechanisms. []

Q11: What is known about the toxicity of 1,4-CHDA?

A11: Studies suggest that 1,4-CHDA and related compounds like 1,4-cyclohexanedimethanol exhibit low to moderate toxicity. Research following the Elk River chemical spill indicated minimal toxicological risk to humans at low concentrations. []

Q12: Is 1,4-CHDA biodegradable?

A12: 1,4-CHDA-based polyanhydrides have demonstrated biodegradability, making them attractive for controlled drug delivery applications. []

Q13: How is 1,4-CHDA employed in drug delivery systems?

A13: Polyanhydrides synthesized from 1,4-CHDA can encapsulate and control the release of drugs. This approach is particularly promising for hydrolytically labile drugs, offering protection and sustained release. []

Q14: Are there any examples of interdisciplinary research involving 1,4-CHDA?

A14: Yes, research on 1,4-CHDA often bridges chemistry, materials science, and biomedical engineering. This interdisciplinary approach is exemplified in the development of biodegradable polymers for drug delivery and biomaterial applications. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.